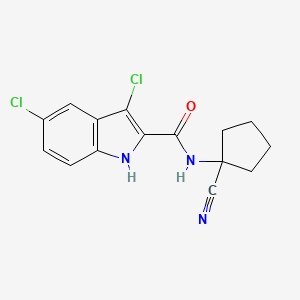
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide, also known as JNJ-7777120, is a novel small molecule antagonist of the histamine H4 receptor. It has been extensively studied for its potential use in treating various inflammatory diseases, including asthma, allergic rhinitis, atopic dermatitis, and inflammatory bowel disease.
作用機序
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide is a selective antagonist of the histamine H4 receptor, which is primarily expressed on immune cells, such as eosinophils, mast cells, and T cells. By blocking the activation of the H4 receptor, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide can reduce the recruitment and activation of these immune cells, thereby reducing inflammation.
Biochemical and Physiological Effects
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been shown to reduce airway hyperresponsiveness in animal models of asthma, improve skin barrier function in animal models of atopic dermatitis, and reduce colonic inflammation in animal models of inflammatory bowel disease.
実験室実験の利点と制限
One of the main advantages of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide is its selectivity for the histamine H4 receptor, which reduces the potential for off-target effects. However, one limitation of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide is its relatively low potency, which may require higher doses to achieve therapeutic effects in vivo.
将来の方向性
There are several future directions for research on 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide. One area of interest is the potential use of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide in combination with other anti-inflammatory agents, such as corticosteroids or biologics, to enhance its therapeutic effects. Another area of interest is the development of more potent and selective H4 receptor antagonists, which may have improved efficacy and safety profiles compared to 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide in humans.
合成法
The synthesis of 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide involves several steps, including the reaction of 3,5-dichloroaniline with cyclopentanone to form 3,5-dichloro-N-cyclopentylacetanilide. This intermediate is then reacted with cyanogen bromide and sodium azide to form 3,5-dichloro-N-(1-cyanocyclopentyl)acetanilide, which is subsequently converted to 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide through a series of reactions involving acylation and cyclization.
科学的研究の応用
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been extensively studied for its potential use in treating various inflammatory diseases. In preclinical studies, 3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects in animal models of asthma, allergic rhinitis, atopic dermatitis, and inflammatory bowel disease. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro.
特性
IUPAC Name |
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O/c16-9-3-4-11-10(7-9)12(17)13(19-11)14(21)20-15(8-18)5-1-2-6-15/h3-4,7,19H,1-2,5-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENTJXOPWYSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=C(C3=C(N2)C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(1-cyanocyclopentyl)-1H-indole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2769792.png)

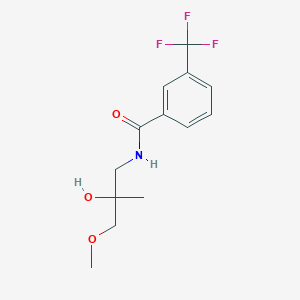
![2-((2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2769796.png)
![isopropyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2769797.png)
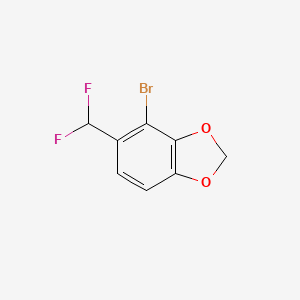
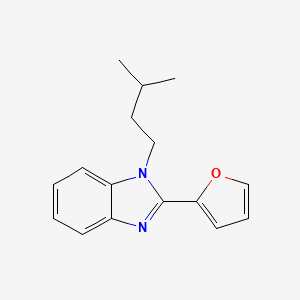
![3-Methoxy-4-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethoxy]-benzaldehyde](/img/structure/B2769805.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2769806.png)
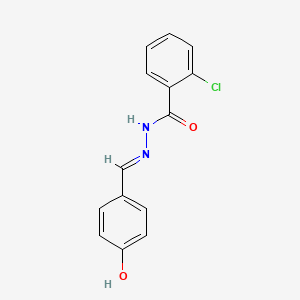

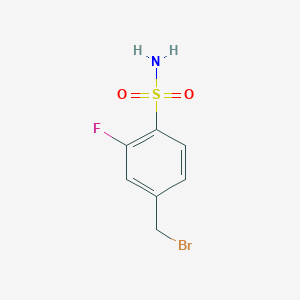
![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2769813.png)
![N-(furan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2769814.png)